3-Ethoxy-5-fluorothiophenol
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Overview
Description
3-Ethoxy-5-fluorothiophenol is an aromatic thiol compound characterized by the presence of an ethoxy group at the third position and a fluorine atom at the fifth position on the thiophenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-5-fluorothiophenol typically involves the introduction of the thiol group into an aromatic ring. One common method is the reaction of aryl halides with sulfur compounds. For instance, aryl iodides can undergo a copper(I) iodide-catalyzed cross-coupling reaction with elemental sulfur in the presence of potassium carbonate, followed by reduction with sodium borohydride or triphenylphosphine to yield aromatic thiols .
Another method involves the high-temperature reaction of halogenated aromatic hydrocarbons with hydrogen sulfide . This method is suitable for the preparation of heteroaromatic thiols, including this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-5-fluorothiophenol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The ethoxy and fluorine groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolate anions.
Substitution: Various substituted thiophenol derivatives.
Scientific Research Applications
3-Ethoxy-5-fluorothiophenol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It may be used in the study of enzyme inhibition and other biochemical processes.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 3-Ethoxy-5-fluorothiophenol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, potentially inhibiting enzyme activity or altering protein function. The ethoxy and fluorine groups can influence the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-5-fluorothiophenol: Similar structure but with a methoxy group instead of an ethoxy group.
3-Ethoxy-4-fluorothiophenol: Fluorine atom at the fourth position instead of the fifth.
3-Ethoxy-5-chlorothiophenol: Chlorine atom instead of fluorine.
Uniqueness
3-Ethoxy-5-fluorothiophenol is unique due to the specific positioning of the ethoxy and fluorine groups, which can significantly influence its chemical reactivity and potential applications. The combination of these substituents can result in distinct electronic and steric effects, making it a valuable compound for various research and industrial purposes.
Properties
IUPAC Name |
3-ethoxy-5-fluorobenzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FOS/c1-2-10-7-3-6(9)4-8(11)5-7/h3-5,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWFIASODRDYPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)S)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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